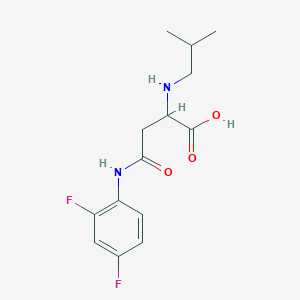
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of Diflunisal is similar to that of salicylic acid, which is the active ingredient in aspirin. However, Diflunisal has a longer half-life and is more potent than aspirin.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Structure Analysis
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid and its derivatives have been extensively analyzed using vibrational spectroscopy techniques such as FT-IR and FT-Raman. Studies reveal insights into the compound's molecular structure, including the identification of characteristic vibrational bands and the analysis of hyperconjugative interactions, charge delocalization, and stability through NBO analysis. Molecular docking and spectral analyses suggest the compound's potential in biological activities and as a candidate for nonlinear optical materials due to its first hyperpolarizability and infrared intensities. These findings highlight the compound's versatility in applications ranging from materials science to pharmacological research (Rahul Raju et al., 2015); (K. Vanasundari et al., 2018).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been detailed, revealing methods for obtaining these compounds and their structural confirmation via X-ray diffraction, NMR, and IR spectroscopy. This research paves the way for the development of new compounds with potential applications in various fields, including drug discovery and materials science (P. Nayak et al., 2014).
Nonlinear Optical Properties and Drug Design
Investigations into the nonlinear optical properties and potential drug design applications of this compound derivatives underscore the compound's significance in developing new materials and therapeutic agents. These studies incorporate advanced techniques like molecular docking to explore the compound's interactions with biological targets, offering insights into its applicability in medicinal chemistry and materials engineering (Y. Sheena Mary et al., 2017).
Exploration of Bioisosteres and Fluorination Effects
Research on bioisosteres and the effects of fluorination on the biological activity of this compound analogs demonstrates the compound's potential in drug design. By examining the synthesis, structure-activity relationships, and biological efficacy of these derivatives, scientists can better understand the role of fluorination in modulating pharmacological properties, contributing to the development of more effective and safer drugs (D. T. Chu et al., 1986).
Propiedades
IUPAC Name |
4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFCAILVSJIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)
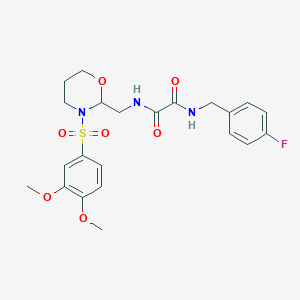
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)
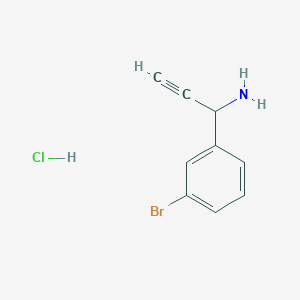

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)
![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

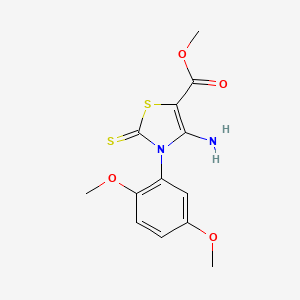
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
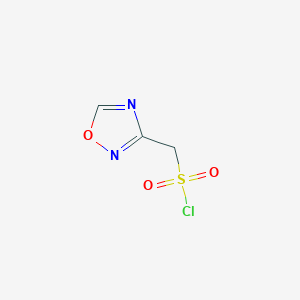
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)